8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Imidazo[2,1-f]purine is a type of purine, which is a heterocyclic aromatic organic compound . Purines are biologically synthesized as nucleotides and in particular as ribotides, i.e., bases attached to ribose 5-phosphate . The benzyl group is often used in organic synthesis to introduce a phenyl group .
Scientific Research Applications
Pharmacokinetics and Metabolism
- Research on midazolam, an imidazole derivative, explored its pharmacokinetics, demonstrating how it is metabolized in humans after oral dosing. The study found that midazolam is primarily excreted via the kidneys, with significant first-pass metabolism indicated by rapid plasma elimination of radioactivity and the predominance of a conjugated 1-hydroxymethyl metabolite (Heizmann & Ziegler, 1981).
Toxicological Studies
- Investigations into imidacloprid, another imidazole derivative, provided insights into its toxicological profile through the report of fatal intoxication cases. These studies underscore the importance of understanding the toxicological aspects of chemicals to ensure safe use in various applications (Proença et al., 2005).
Therapeutic Potential
- The efficacy of temozolomide, an alkylating imidazol tetrazine derivative, was evaluated in the management of patients with gliomas and other malignancies. It highlights the therapeutic potential of imidazole derivatives in treating aggressive and malignant tumors (Kovacs et al., 2008).
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-10-11(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(10)9-12-7-5-6-8-13(12)19/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSVFEZHIDLICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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